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ROR|At modulator 2

Cat. No.: B12408927
M. Wt: 525.1 g/mol
InChI Key: JBWXMBGMTUWQTA-CLJLJLNGSA-N
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Description

Retinoic Acid Receptor-Related Orphan Receptor Gamma-t (RORγt) as a Key Nuclear Receptor in Immune System Development

Retinoic Acid Receptor-Related Orphan Receptor Gamma-t (RORγt) is a transcription factor belonging to the nuclear receptor superfamily that is selectively expressed in various lymphocytes. nih.gov It is an isoform of the RORC gene, which also encodes RORγ. wikipedia.orgtandfonline.com While RORγ is found in tissues like the liver, kidneys, and skeletal muscles, RORγt expression is more restricted to the immune system. tandfonline.com

RORγt plays a crucial role in the development of the immune system. It is essential for the embryonic formation of secondary lymphoid organs, such as lymph nodes and Peyer's patches. nih.govwikipedia.org Furthermore, RORγt is vital for the thymic development of the T cell lineage, where it enhances the survival of developing T cells (thymocytes). nih.govwikipedia.orgnih.gov The receptor is also associated with the development of type 3 innate lymphoid cells (ILC3s), which are involved in barrier immunity and maintaining tolerance to symbiotic microbiota. nih.govmdpi.com

Structurally, like other nuclear receptors, RORγt has a DNA-binding domain (DBD) that recognizes and binds to specific DNA sequences known as ROR response elements (ROREs) on the promoters of its target genes, and a ligand-binding domain (LBD) that can be modulated by small molecules. nih.govbrainimmune.comnih.gov

Role of RORγt in T Helper 17 (Th17) Cell Differentiation and Effector Function

RORγt is widely recognized as the master transcription factor for T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells. nih.govbrainimmune.comfrontiersin.orgpnas.org The differentiation of naive CD4+ T cells into the Th17 lineage is initiated in the presence of specific cytokines, which leads to the expression of RORγt. nih.govfrontiersin.orgnih.gov RORγt, in turn, drives the transcriptional program that defines Th17 cells. pnas.orgnih.gov

The primary function of RORγt in Th17 cells is to directly activate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). nih.govfrontiersin.orgnih.gov It achieves this by binding to conserved non-coding sequences in the Il17a/Il17f gene locus. nih.govfrontiersin.org In addition to the IL-17 family, RORγt also controls the expression of other key molecules associated with Th17 function, including the cytokine IL-22 and the IL-23 receptor. frontiersin.orgfrontiersin.org

Th17 cells and the cytokines they produce are critical for host defense against certain extracellular bacteria and fungi. frontiersin.orgfrontiersin.org However, their dysregulation is a hallmark of many autoimmune diseases. frontiersin.org The effector function of Th17 cells, driven by RORγt, involves recruiting neutrophils and other immune cells to sites of inflammation, thereby propagating the inflammatory response. frontiersin.org

Rationale for RORγt as a Promising Therapeutic Target in Inflammatory and Autoimmune Diseases

The central role of RORγt in driving the pro-inflammatory Th17 cell lineage makes it a highly attractive therapeutic target for a wide range of inflammatory and autoimmune diseases. nih.govbrainimmune.comnih.gov Dysregulated Th17 responses have been strongly implicated in the pathogenesis of conditions such as psoriasis, psoriatic arthritis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. nih.govpnas.orgfrontiersin.orgontosight.aiacs.org

The rationale for targeting RORγt is based on substantial evidence from preclinical models. Studies have shown that mice deficient in RORγt have impaired Th17 cell differentiation and are resistant to the development of experimental autoimmune diseases. tandfonline.comnih.govacs.org This demonstrates that inhibiting RORγt function could block the production of pathogenic cytokines like IL-17 and ameliorate disease symptoms. brainimmune.compnas.org

Targeting a master transcription factor like RORγt offers the potential to suppress a broad network of inflammatory genes, rather than a single cytokine. nih.gov Small molecule modulators, such as inverse agonists and antagonists, have been developed to bind to the ligand-binding domain of RORγt. nih.govfrontiersin.orgontosight.ai These compounds function by reducing the receptor's transcriptional activity, thereby inhibiting Th17 differentiation and effector function. brainimmune.comontosight.ai The development of such inhibitors represents a promising strategy for creating oral therapeutics for IL-17-mediated diseases. tandfonline.comnih.govdrugdiscoverytrends.com

Data Tables

Table 1: Key Functions of RORγt in the Immune System

Function Description Key Cell Types Involved
Lymphoid Organogenesis Essential for the embryonic development of secondary lymphoid organs. nih.govwikipedia.org Lymphoid Tissue inducer (LTi) cells
Thymopoiesis Promotes the survival and maturation of developing T cells in the thymus. nih.govwikipedia.orgnih.gov Thymocytes
Th17 Differentiation Acts as the master transcriptional regulator driving the differentiation of naive CD4+ T cells into Th17 cells. nih.govfrontiersin.orgpnas.org Naive CD4+ T cells, Th17 cells
Cytokine Production Directly activates the transcription of genes for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. nih.govfrontiersin.org Th17 cells, ILC3s, γδ T-cells

| Immune Homeostasis | Involved in maintaining barrier immunity and tolerance to commensal microbiota in the gut. nih.gov | ILC3s, Regulatory T cells |

Table 2: RORγt-Associated Inflammatory and Autoimmune Diseases

Disease Role of RORγt/Th17 Pathway
Psoriasis Th17 cells infiltrate the skin and release IL-17, driving keratinocyte proliferation and inflammation. nih.govnih.govontosight.ai
Rheumatoid Arthritis Th17 cells and IL-17 contribute to joint inflammation and destruction. brainimmune.compnas.orgontosight.ai
Multiple Sclerosis Th17 cells mediate inflammation in the central nervous system, leading to demyelination. nih.govpnas.orgontosight.ai
Inflammatory Bowel Disease Dysregulated Th17 responses in the gut mucosa contribute to chronic intestinal inflammation. nih.govacs.org

| Ankylosing Spondylitis | The IL-23/IL-17 axis is a key driver of the inflammatory processes in this disease. frontiersin.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29ClN2O4S B12408927 ROR|At modulator 2

Properties

Molecular Formula

C28H29ClN2O4S

Molecular Weight

525.1 g/mol

IUPAC Name

4-[(2S,3R)-2-(4-chlorophenyl)-4-oxo-3-propan-2-ylazetidin-1-yl]-N-[(4-ethylsulfonylphenyl)methyl]benzamide

InChI

InChI=1S/C28H29ClN2O4S/c1-4-36(34,35)24-15-5-19(6-16-24)17-30-27(32)21-9-13-23(14-10-21)31-26(25(18(2)3)28(31)33)20-7-11-22(29)12-8-20/h5-16,18,25-26H,4,17H2,1-3H3,(H,30,32)/t25-,26-/m1/s1

InChI Key

JBWXMBGMTUWQTA-CLJLJLNGSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3[C@@H]([C@H](C3=O)C(C)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(C(C3=O)C(C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Discovery and Preclinical Identification of Rorγt Modulators

Historical Context of RORγt Ligand Identification and Early Discoveries

The identification of RORγt as a ligand-dependent transcription factor spurred the search for small molecules that could inhibit its activity and, by extension, the pro-inflammatory responses it governs. nih.gov Early research revealed that certain endogenous molecules, such as cholesterol intermediates and oxysterols, can act as natural ligands for RORγt. nih.gov This discovery linked cholesterol metabolism to the regulation of immune responses and autoimmune diseases. nih.gov

One of the first synthetic ligands identified as an inverse agonist for both RORα and RORγ was the LXR agonist T0901317. nih.gov However, its lack of specificity, as it also binds to other nuclear receptors like LXR, FXR, and PXR, limited its utility as a targeted research tool. nih.gov These initial findings paved the way for more focused efforts to discover potent and selective RORγt modulators.

Methodologies for Hit Identification in RORγt Modulator Research

The identification of new RORγt modulators relies on a variety of screening techniques, each with its own advantages in discovering novel chemical entities with therapeutic potential.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. ox.ac.uk In the context of RORγt, HTS assays are designed to identify compounds that can either inhibit or activate the receptor's function. These platforms often utilize technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cell-based reporter assays. ingentaconnect.comnih.gov

For instance, a miniaturized IL-17F promoter-luciferase reporter assay in a human T-cell line (Jurkat) expressing RORγt was developed for HTS, allowing for the screening of over 350,000 compounds. ingentaconnect.comnih.gov This was run in parallel with a RORγt TR-FRET binding assay to cross-screen the same library, a strategy that helps in identifying cell-permeable antagonists and other compounds that inhibit IL-17 activity through different mechanisms. ingentaconnect.comnih.gov Another HTS-compatible assay developed for the related RORα receptor utilized AlphaScreen® technology, demonstrating the adaptability of such platforms for discovering nuclear receptor modulators. nih.gov

Virtual screening (VS) has emerged as a powerful computational tool to identify potential RORγt ligands from large chemical databases. mdpi.comnih.gov This approach encompasses methods like molecular docking, which predicts the binding orientation of a small molecule to a protein target, and pharmacophore modeling, which identifies the essential 3D features of a ligand required for biological activity. mdpi.comnih.gov

Researchers have successfully employed both structure-based and ligand-based VS approaches to discover novel RORγt inhibitors. mdpi.com One innovative protocol combined flexible docking with rescoring against negative image-based (NIB) models that represent the target's binding cavity, followed by pharmacophore-based filtering. mdpi.comnih.gov This multi-step process led to a hit rate of approximately 29%, identifying eight low micromolar range RORγt inhibitors from twenty-eight tested compounds. mdpi.comnih.gov Such strategies have proven effective in identifying initial hits with micromolar activities, which can then be optimized to achieve nanomolar potency. researchgate.net

Natural products have historically been a rich source of bioactive compounds and continue to be of significant interest in the search for RORγt modulators. rsc.org Various natural products have been identified as ligands for RORs, offering a diverse array of chemical scaffolds. researchgate.net

For example, secondary bile acids like 3-oxo-lithocholic acid (3-oxoLCA) and isolithocholic acid (isoLCA) have been shown to inhibit Th17 cell differentiation. rsc.org Building on this, researchers have synthesized and evaluated derivatives, such as 3-oxo-lithocholic acid amidates, creating new classes of RORγt modulators. rsc.org One such derivative, A2, demonstrated a high binding affinity to RORγt and a potent inhibitory effect in a cellular assay. rsc.org The cardiac glycoside digoxin (B3395198) has also been identified as an inverse agonist of RORγt, capable of inhibiting Th17 differentiation. researchgate.net

Classification of RORγt Modulators by Efficacy

RORγt modulators are broadly classified based on their functional effect on the receptor's activity.

RORγt agonists are compounds that enhance the transcriptional activity of the receptor. This can be beneficial in contexts where a boosted immune response is desired, such as in cancer immunotherapy. patsnap.com Many endogenous oxysterols generated during cholesterol biosynthesis act as RORγt agonists, promoting the recruitment of coactivators and the expression of target genes like IL17. nih.gov

Synthetic agonists have also been developed. For instance, a compound with an N-sulfonamide tetrahydroquinoline scaffold was identified as a RORγt agonist with an EC₅₀ of 3.7 μM in a FRET assay and was shown to enhance IL-17 transcription in a mouse Th17 cell differentiation assay. mdpi.com Another example is LYC-55716, an oral, selective RORγ agonist that has entered clinical trials for the treatment of solid tumors. wikipedia.org

Inverse Agonists of RORγt

Inverse agonists of RORγt are small molecules that bind to the receptor and promote a conformational change that actively represses its transcriptional activity, often by facilitating the recruitment of corepressors. tandfonline.commedchemexpress.cn This leads to a reduction in the expression of RORγt target genes, most notably IL-17A and IL-17F, thereby suppressing the pro-inflammatory functions of Th17 cells. plos.org The discovery that loss of RORγt function can protect against autoimmune disease spurred the search for such compounds. plos.org

The development of RORγt inverse agonists has been a dynamic area of research, with numerous pharmaceutical companies and academic labs contributing to the field. medchemexpress.commdpi.com This has led to the identification of a diverse range of chemical scaffolds with RORγt inverse agonist activity. Some of these compounds have progressed into clinical trials, although challenges related to efficacy and safety have been encountered. medchemexpress.commdpi.com

Several notable RORγt inverse agonists have been described in the scientific literature. For instance, VTP-43742 (also known as vimirogant) demonstrated high potency for RORγt with a Ki value of 3.5 nM and an IC50 value of 17 nM in preclinical studies. tandfonline.com It showed over 1000-fold selectivity against the related receptors RORα and RORβ. tandfonline.com Another example is IMU-935 (izumerogant), which is a potent inverse agonist of RORγt with an IC50 of 24 nM and also inhibits dihydroorotate (B8406146) dehydrogenase (DHODH). imux.com This dual activity leads to a synergistic inhibition of IL-17A, IL-17F, and IFN-γ secretion. imux.com

The quest for novel inverse agonists has also led to the identification of compounds from various chemical classes, including phenylglycinamides. Optimization of a high-throughput screening hit led to the discovery of compound 22 , which demonstrated in vivo potency in a mouse pharmacodynamic model. nih.govresearchgate.net

Below is a table summarizing key preclinical data for selected RORγt inverse agonists.

Compound NameTargetIC50 / EC50 / KiKey Findings
VTP-43742RORγtKi: 3.5 nM, IC50: 17 nMHigh potency and selectivity; showed efficacy in a Phase 2a trial for psoriasis. tandfonline.comacs.org
IMU-935RORγt, DHODHIC50: 24 nM (RORγt)Potent inverse agonist with synergistic inhibition of pro-inflammatory cytokines. imux.com
Compound 22RORγtNot specifiedPhenylglycinamide derivative with in vivo potency in a mouse model. nih.govresearchgate.net
RORγt Inverse agonist 2RORγtEC50: 119 nMA selective, orally active RORγt inverse agonist. medchemexpress.com

Antagonists of RORγt

RORγt antagonists, in contrast to inverse agonists, are molecules that bind to the RORγt ligand-binding domain and block the binding of potential agonists, thereby preventing receptor activation without actively repressing its basal activity. tandfonline.commedchemexpress.cn This mode of action also leads to the inhibition of RORγt-mediated gene transcription and subsequent suppression of Th17 cell function. mdpi.com

The development of RORγt antagonists has been pursued as an alternative strategy to modulate the RORγt pathway. One of the challenges in this area is the identification of compounds that are true antagonists, as many modulators exhibit some degree of inverse agonist activity.

A notable example of a RORγt antagonist is SHR168442 , which was developed for topical application. researchgate.net It was designed to have high exposure in the skin with low systemic exposure to minimize potential side effects. researchgate.net In preclinical models, SHR168442 suppressed IL-17 gene transcription and showed efficacy in mouse models of psoriasis-like skin inflammation. researchgate.net Another series of antagonists are the diphenylpropanamides, from which ML209 was identified as a novel and selective RORγt antagonist that inhibits the transcriptional activity of RORγt and suppresses Th17 cell differentiation.

The table below provides an overview of selected RORγt antagonists.

Compound NameTargetIC50 / EC50Key Findings
SHR168442RORγtIC50: 15 ± 9 nM (cell-based)Designed for topical use with skin-restricted exposure; effective in preclinical psoriasis models. medchemexpress.cnresearchgate.net
ML209RORγtSubmicromolarA selective diphenylpropanamide antagonist that suppresses Th17 differentiation.

Initial Characterization of RORγt Modulator 2 as an Inverse Agonist

In a 2018 study, researchers reported the design and discovery of two novel RORγt ligands with similar structures but opposing effects. mdpi.com These were designated as compound 1 (an agonist) and compound 2 (an inverse agonist). mdpi.com The identification of compound 2, also referred to as RORγt modulator 2 , provided a new chemical scaffold for the development of RORγt inverse agonists.

The initial characterization of RORγt modulator 2 was conducted using a fluorescence resonance energy transfer (FRET) assay. mdpi.com This assay measures the ability of a compound to modulate the interaction between the RORγt ligand-binding domain and a coactivator peptide. In this assay, RORγt modulator 2 was identified as an inverse agonist with a half-maximal inhibitory concentration (IC50) of 2.0 μM. mdpi.com Another source refers to a "RORγt Inverse agonist 2" with a half-maximal effective concentration (EC50) of 119 nM, suggesting the existence of multiple compounds with this designation or variations in assay conditions. medchemexpress.com

Further preclinical evaluation of RORγt modulator 2 was performed in a mouse Th17 cell differentiation assay. mdpi.com The results from this assay indicated that the compound was capable of inhibiting the transcription of IL-17, which is a key downstream target of RORγt and a critical cytokine in Th17-mediated inflammation. mdpi.com This finding confirmed the functional activity of RORγt modulator 2 as an inverse agonist in a cellular context.

The discovery of RORγt modulator 2 highlighted an interesting structure-activity relationship, where minor structural modifications to a core chemical scaffold could switch the pharmacological activity from agonism to inverse agonism. mdpi.com Molecular dynamics simulations suggested that the inverse agonist activity of compound 2 is driven by its ability to force the side chain of a key amino acid residue, Trp317, into a specific conformation (trans conformation) that disrupts the interactions necessary for coactivator recruitment. mdpi.com

The table below summarizes the initial preclinical findings for RORγt modulator 2.

Compound NameAssayResultKey Finding
RORγt modulator 2 (compound 2)FRET AssayIC50: 2.0 μMIdentified as an inverse agonist of RORγt. mdpi.com
RORγt modulator 2 (compound 2)Mouse Th17 Cell Differentiation AssayInhibition of IL-17 transcriptionDemonstrated functional activity in a cellular model of Th17 differentiation. mdpi.com
RORγt Inverse agonist 2Not specifiedEC50: 119 nMReported as a selective, orally active RORγt inverse agonist. medchemexpress.com

Molecular Mechanisms of Rorγt Modulator 2 Action and General Rorγt Ligand Interactions

Ligand-Binding Domain (LBD) Interactions and Binding Site Classification

The LBD of RORγt is characterized by a canonical three-layered α-helical fold that forms a hydrophobic pocket for ligand binding. rsc.orgnih.gov The binding of ligands to this domain is a critical event that modulates the receptor's function. Notably, RORγt is unique among nuclear receptors as it possesses both a conventional orthosteric binding site and a distinct allosteric binding site within its LBD. nih.govresearchgate.net

The orthosteric binding pocket of RORγt is the canonical site for ligand binding, targeted by both endogenous molecules and synthetic compounds. tandfonline.compnas.org This hydrophobic pocket is highly conserved across the nuclear receptor family. rsc.orgacs.org The binding of ligands within this pocket can either stabilize an active conformation, promoting the recruitment of coactivators, or induce a conformation that favors corepressor binding or prevents coactivator association, thereby inhibiting transcriptional activity. rsc.orgpnas.org For instance, naturally occurring hydroxycholesterols act as agonists, while synthetic inverse agonists like T0901317 also target this pocket to suppress RORγt function. rsc.org

A significant discovery in RORγt pharmacology has been the identification of a novel allosteric binding site. rsc.orgresearchgate.net This site is topographically distinct from the orthosteric pocket and is formed by helices 3, 4, and 11, along with a reoriented helix 12. pnas.org Allosteric inverse agonists, such as MRL-871, bind to this distal pocket. rsc.orgresearchgate.net This binding event induces a unique conformational change in the LBD, particularly in helix 12, which directly obstructs the binding of coactivator proteins. researchgate.netnih.gov The development of allosteric modulators is an attractive therapeutic strategy as it may offer advantages in terms of selectivity and overcoming competition with endogenous orthosteric ligands. pnas.orgnih.gov It has been shown that orthosteric and allosteric ligands can bind simultaneously to RORγt, exhibiting a cooperative effect where the presence of one enhances the potency of the other. pnas.orgnih.gov

Conformational Changes Induced by Modulators in the RORγt LBD

The binding of a modulator to the RORγt LBD triggers significant conformational rearrangements, which are the basis for its agonistic or antagonistic effects. researchgate.netpnas.org These structural changes primarily affect the positioning of key structural elements, including Helix 12 (H12), which is also known as the activation-function 2 (AF-2) helix. pnas.org

Helix 12 is a critical and highly flexible component of the LBD that plays a pivotal role in co-regulator interaction. nih.govpnas.org The conformation of H12 directly influences whether the receptor will recruit coactivators or corepressors. pnas.org

Agonist Binding: Agonists, such as hydroxycholesterols, stabilize H12 in a conformation that creates a binding surface for coactivator proteins. rsc.orgpnas.org This active conformation promotes gene transcription. rsc.org

Inverse Agonist Binding: Orthosteric inverse agonists, like digoxin (B3395198), can destabilize H12, leading to a disordered state that is incompatible with coactivator binding. researchgate.netrsc.org Allosteric inverse agonists, such as MRL-871, induce a distinct, stabilized but non-functional conformation of H12 that physically blocks the coactivator binding site. researchgate.netnih.gov This repositioning of H12 is a key mechanism of allosteric inhibition. researchgate.net

Ligand TypeBinding SiteEffect on Helix 12Co-regulator Interaction
AgonistOrthostericStabilization in an active conformationPromotes coactivator recruitment
Orthosteric Inverse AgonistOrthostericDestabilizationPrevents coactivator binding
Allosteric Inverse AgonistAllostericStabilization in an inactive conformationBlocks coactivator binding site

Specific amino acid residues within the LBD are crucial for mediating the effects of ligand binding. One such key residue is Tryptophan 317 (Trp317). Molecular dynamics simulations have revealed that the conformation of the Trp317 side chain is a critical determinant of RORγt activation. nih.govmdpi.com

When an agonist binds, the Trp317 side chain adopts a gauche- conformation. mdpi.comresearchgate.net This orientation facilitates the formation of a hydrogen bond between His479 and Tyr502 and contributes to a large hydrophobic network involving helices H11, H11', and H12. nih.govmdpi.com These interactions collectively stabilize H12 in its active, coactivator-recruiting state. mdpi.com

Conversely, when an inverse agonist is bound, the Trp317 side chain is forced into a trans conformation. nih.govmdpi.comresearchgate.net This shift disrupts the aforementioned stabilizing interactions, leading to the destabilization of H12 and subsequent inhibition of coactivator recruitment. nih.govmdpi.com Docking studies with certain inverse agonists have also highlighted aromatic interactions with Trp317 as a key feature of their binding mode. sonar.ch

Modulation of Co-regulator Recruitment and Transcriptional Activity

The ultimate functional consequence of ligand binding and the resultant conformational changes in the RORγt LBD is the modulation of co-regulator protein recruitment and, subsequently, transcriptional activity. researchgate.netpnas.org The AF-2 surface, which includes H12, is the primary site for co-regulator interaction. nih.gov

Coactivator Recruitment: In its agonist-bound or apo (unliganded) state, RORγt can recruit coactivator proteins, such as members of the p160 steroid receptor coactivator (SRC) family. rsc.orgbiorxiv.org This recruitment is essential for initiating the transcription of target genes, including IL17A. mdpi.comahajournals.org The binding of agonists enhances the stability of the AF-2 surface, thereby promoting coactivator binding and increasing transcriptional activity. rsc.orgnih.gov

Inhibition of Coactivator Recruitment: Both orthosteric and allosteric inverse agonists function by preventing the recruitment of coactivators. researchgate.netpnas.org Orthosteric inverse agonists can destabilize H12, diminishing the binding surface for coactivators. researchgate.net Allosteric modulators induce a conformation of H12 that directly obstructs the coactivator binding groove. researchgate.netnih.gov

Corepressor Recruitment: Some inverse agonists may also facilitate the recruitment of corepressor proteins, which actively repress gene transcription. mdpi.com The binding of an inverse agonist can stabilize a conformation of the LBD that is favorable for corepressor binding, leading to the downregulation of inflammatory genes. rsc.orgmdpi.com

Lack of Publicly Available Data on "RORγt Modulator 2" Prevents Detailed Analysis

Following a comprehensive search of scientific literature and publicly available data, there is insufficient information to generate a detailed article on a specific compound identified as "RORγt modulator 2." This designation does not correspond to a widely recognized or extensively studied molecule in the public domain, preventing a thorough analysis of its molecular mechanisms of action as requested.

The term "RORγt modulator 2" appears to be a non-standard identifier, possibly an internal code for a research compound or a product name from a limited number of commercial suppliers. The available information is scarce and lacks the depth required to elaborate on the specific interactions with coactivators and corepressors as outlined in the user's request. One brief mention from a commercial vendor suggests a potential link to the coactivator PGC-1α, but this is not substantiated by detailed research findings in the accessible literature.

Due to the absence of specific data on "RORγt modulator 2," it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure, including detailed research findings and data tables on its mechanisms of action.

To fulfill the user's interest in the molecular mechanisms of RORγt modulation, it would be necessary to focus on a well-characterized RORγt modulator for which extensive research on coactivator and corepressor interactions has been published.

Structure Activity Relationship Sar and Computational Approaches for Rorγt Modulators

Principles of Structure-Based Drug Design (SBDD) in RORγt Modulator Discovery

Structure-based drug design (SBDD) is a cornerstone in the discovery of RORγt modulators, leveraging the three-dimensional structural information of the target protein to guide the design of new chemical entities. domainex.co.uksygnaturediscovery.com This process relies heavily on high-resolution crystal structures of the RORγt ligand-binding domain (LBD), both in its unbound (apo) state and in complex with various ligands. nih.govnih.gov Over 100 crystal structures of the RORγt LBD complexed with agonists and inverse agonists have been deposited in the Protein Data Bank, providing a wealth of information for researchers. nih.gov

The primary goal of SBDD is to design compounds that fit precisely into the binding pocket of RORγt, forming favorable interactions that either stabilize the active conformation (agonists) or disrupt it (inverse agonists). nih.govmdpi.com The RORγt LBD possesses a large and highly lipophilic orthosteric binding pocket, which presents both opportunities and challenges for drug design. acs.orgacs.org SBDD allows for the optimization of ligand-protein interactions to enhance potency and selectivity. domainex.co.uk For instance, by analyzing the co-crystal structure of a ligand bound to RORγt, medicinal chemists can identify key hydrogen bonds, hydrophobic interactions, and steric clashes that influence binding affinity. acs.orgacs.org This knowledge enables the rational modification of chemical scaffolds to improve their fit and, consequently, their biological activity.

Furthermore, SBDD plays a crucial role in identifying and exploiting unique features of the RORγt binding site, such as the presence of an allosteric pocket. acs.orgd-nb.info The discovery of this alternative binding site has opened up new avenues for designing modulators with novel mechanisms of action and potentially improved selectivity profiles. acs.orgnih.gov By comparing the structures of RORγt with other related nuclear receptors, SBDD can also guide the design of selective inhibitors, minimizing off-target effects. domainex.co.uk

Advanced Computational Modeling and Simulation Techniques

Molecular docking is a computational technique widely used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comnih.gov In the context of RORγt, docking studies are instrumental in predicting how potential modulators will bind within the orthosteric or allosteric pockets. nih.govtandfonline.com These predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process. acs.org

The accuracy of molecular docking depends on the scoring function used to evaluate the predicted binding poses. nih.gov Researchers often employ a variety of docking programs and scoring functions to increase the reliability of their predictions. For example, a novel docking and shape-focused pharmacophore virtual screening protocol has been shown to be effective in identifying RORγt inhibitors. nih.govresearchgate.net This method combines flexible docking with rescoring against negative image-based models that mirror the binding cavity's shape and electrostatic potential. nih.gov

Docking studies have been successfully used to explore the binding modes of both agonists and inverse agonists to the RORγt LBD. nih.gov For instance, docking simulations can reveal key interactions, such as hydrogen bonds with specific amino acid residues like His479, which are critical for ligand binding and receptor modulation. nih.gov These insights are invaluable for understanding the structure-activity relationships of different chemical series.

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. tandfonline.comnih.gov MD simulations are powerful computational tools that simulate the movements of atoms and molecules, providing insights into the conformational changes and stability of the RORγt protein upon ligand binding. acs.orgmdpi.com

MD simulations have been employed to elucidate the molecular mechanisms of action for both RORγt agonists and inverse agonists. nih.govmdpi.com For example, a study investigating two structurally similar compounds, an agonist (compound 1) and an inverse agonist (compound 2), used MD simulations to reveal the critical role of the residue Trp317. mdpi.com The simulations showed that the agonist stabilizes the active conformation of helix 12 (H12) by promoting a specific conformation of Trp317 and a network of interactions, whereas the inverse agonist disrupts these interactions. mdpi.com

These simulations can track the stability of the ligand within the binding pocket and the conformational changes in key structural elements of the receptor, such as helices H3, H5, H11, and H12. acs.org The dynamics of these helices are crucial for the recruitment of coactivators or corepressors, which ultimately determines the transcriptional activity of the receptor. acs.orgnih.gov The stability of ligand-protein complexes, including those with 4,5,6,7-tetrahydro-benzothiophene derivatives, has been confirmed through MD simulations of up to 250 nanoseconds. acs.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov In RORγt modulator discovery, QSAR models are developed to predict the potency of new, unsynthesized compounds based on their molecular descriptors. tandfonline.com

QSAR studies can be performed in two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR) formats. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules. tandfonline.com A study on a series of RORγt agonists successfully developed CoMFA and CoMSIA models with good predictive ability. tandfonline.com These models helped to identify the structural features required for higher binding activity, highlighting the importance of steric and electrostatic fields around the molecules. tandfonline.com

QSAR can also be instrumental in identifying outliers within a dataset, which may point to compounds with alternative binding modes or mechanisms of action. researchgate.net By correlating molecular descriptors with biological activity, QSAR provides valuable guidance for the rational design and optimization of RORγt modulators. mdpi.com

Identification and Optimization of Diverse Chemotypes for RORγt Modulation

A key strategy in the development of RORγt modulators is the exploration of diverse chemical scaffolds, or chemotypes. d-nb.info This approach helps to overcome challenges associated with early lead compounds, such as poor pharmacokinetic properties or off-target activity. nih.gov The identification of novel chemotypes is often driven by a combination of high-throughput screening, virtual screening, and structure-based design. nih.govd-nb.info

Several distinct chemotypes have been identified as RORγt modulators, including:

Trisubstituted Isoxazoles: Identified through an in silico pharmacophore search, these compounds represent a novel class of allosteric RORγt inverse agonists. acs.orgnih.gov Optimization of this series led to the discovery of potent modulators like FM26. acs.orgacs.org

Thienopyrazoles: A class of potent inverse agonists, with their allosteric mode of action confirmed by X-ray crystallography. d-nb.info

Azatricyclic Compounds: Structure-activity relationship studies on tricyclic cores led to the identification of potent and metabolically stable azatricyclic inverse agonists. acs.org

N-sulfonamide tetrahydroquinoline scaffold: This novel scaffold yielded both a potent agonist and an inverse agonist, providing valuable tools for studying RORγt function. mdpi.com

4,5,6,7-tetrahydro-benzothiophene derivatives: Discovered through a workflow combining virtual screening and molecular modeling, these compounds represent another class of RORγt modulators. acs.org

The optimization of these chemotypes involves iterative cycles of chemical synthesis and biological testing, guided by SAR and computational modeling. The goal is to improve potency, selectivity, and drug-like properties.

Selectivity Profiling against Related Nuclear Receptors (RORα, RORβ)

Achieving selectivity for RORγt over the closely related isoforms RORα and RORβ is a critical aspect of developing safe and effective therapeutics. rsc.org RORα and RORβ share significant structural similarity with RORγt, particularly in the ligand-binding domain, which can lead to cross-reactivity of modulators. rsc.orgplos.org Off-target activity against these isoforms could lead to undesirable side effects, as they play roles in various physiological processes, including development and metabolism. rsc.org

Selectivity profiling is typically performed using a panel of in vitro assays that measure the activity of compounds against all three ROR isoforms. plos.orgresearchgate.net For example, the ThermoFluor® assay can be used to assess the binding potency and selectivity of compounds to the LBDs of RORα, RORβ, and RORγt. plos.org Reporter gene assays are also employed to determine the functional selectivity of modulators. plos.org

Structure-based design can aid in achieving selectivity by exploiting subtle differences in the binding pockets of the ROR isoforms. domainex.co.uk For instance, some natural oxysterols, such as 7α, 27-dihydroxycholesterol, have been shown to be selective agonist ligands for RORγt over RORα and RORβ. pnas.org The development of selective RORγt modulators, such as certain ethylsulfonylbenzyl derivatives, has been a key focus of many research programs. nih.gov

Interactive Data Table of Research Findings

Below is a summary of key findings from various studies on RORγt modulators.

Study FocusKey FindingCompound Class/ExampleComputational Method UsedReference
Allosteric ModulationIdentification of a novel class of allosteric inverse agonists.Trisubstituted isoxazoles (e.g., FM26)In silico pharmacophore search acs.orgnih.govacs.org
Mechanism of ActionElucidation of the role of Trp317 in agonist vs. inverse agonist activity.N-sulfonamide tetrahydroquinolines (Compound 1 and 2)Molecular Dynamics (MD) Simulations mdpi.com
SBDD and OptimizationIdentification of potent and metabolically stable inverse agonists.Azatricyclic compoundsStructure-Activity Relationship (SAR) studies acs.org
Virtual ScreeningDiscovery of novel RORγt modulators.4,5,6,7-tetrahydro-benzothiophene derivativesVirtual screening, Molecular Docking, MD Simulations acs.org
Allosteric BindingConfirmation of the allosteric binding mode of a potent inverse agonist.ThienopyrazolesX-ray Crystallography d-nb.info
SelectivityIdentification of selective natural agonist ligands for RORγt.Oxysterols (e.g., 7α, 27-dihydroxycholesterol)Reporter gene assays, binding assays pnas.org
3D-QSARDevelopment of predictive models for RORγt agonist activity.Various RORγt agonistsCoMFA, CoMSIA, Molecular Docking, MD Simulations tandfonline.com

Preclinical Pharmacological and Immunological Characterization of Rorγt Modulators in Research Models

In Vitro Cellular and Biochemical Assay Platforms

A variety of in vitro platforms are utilized to characterize the pharmacological and immunological effects of RORγt modulators. These assays are essential for understanding how these compounds interact with the RORγt receptor and influence downstream cellular processes.

Reporter Gene Assays (e.g., RORγt Reporter Assay, GAL4-RORγ Reporter Assay)

Reporter gene assays are a cornerstone in the primary screening of RORγt modulators. These assays typically use a host cell line, such as Jurkat or HeLa cells, transfected with a construct containing the RORγt ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain. indigobiosciences.comfrontiersin.org The cells also contain a reporter gene, like luciferase, under the control of a promoter with GAL4 binding sites. frontiersin.org The activity of the modulator is quantified by measuring the expression of the reporter gene.

For instance, a human RORγ reporter assay can be used to determine the inverse agonist or agonist activity of test compounds. indigobiosciences.com In such a system, RORγt is constitutively active, and inverse agonists will reduce the reporter signal. indigobiosciences.com Several RORγt inverse agonists have been shown to potently inhibit RORγt-driven luciferase expression in these assays. nih.govplos.org For example, one study reported that a compound, Cpd A, repressed 4x RORE-driven luciferase activity with an IC50 value of 64 nM. frontiersin.org Another modulator, S18-000003, showed an IC50 value of 29 nM in a cell-based human RORγt-GAL4 promoter reporter assay. nih.gov Similarly, the potency of a compound referred to as "7" was confirmed in a human RORγt reporter assay, revealing an IC50 of 0.193 μM. acs.org These assays are crucial for determining the initial potency and cellular activity of new modulators.

Co-factor Modulation Assays

Co-factor modulation assays, often utilizing AlphaScreen or TR-FRET technologies, directly assess a modulator's ability to either block the recruitment of co-activators or enhance the recruitment of co-repressors to the RORγt LBD. nih.govpnas.org The transcriptional activity of RORγt is dependent on its interaction with these co-factor proteins. rsc.orgnih.gov

Studies have shown that RORγt agonists, such as certain oxysterols, promote the recruitment of a coactivator peptide to the RORγ LBD. pnas.org Conversely, inverse agonists like MRL-871 and T0901317 inhibit coactivator binding in a dose-dependent manner. nih.gov The identification of compounds that can modulate these interactions is a key step in developing functional RORγt inhibitors. These assays are critical for understanding the molecular mechanism by which a modulator exerts its effect, distinguishing between antagonists that simply block agonist binding and inverse agonists that actively repress the receptor's basal activity. tandfonline.comnih.gov

Th17 Cell Differentiation and Polarization Assays

To assess the functional impact of RORγt modulators on immune cells, in vitro Th17 cell differentiation and polarization assays are employed. rsc.orgnih.gov In these assays, naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells, a process heavily dependent on RORγt. nih.govfrontiersin.org The effectiveness of a modulator is determined by its ability to inhibit this differentiation process. plos.orgnih.gov

For example, the RORγt inhibitor JNJ-61803534 was shown to inhibit IL-17A production in human CD4+ T cells under Th17 differentiation conditions but did not affect Th1 differentiation or regulatory T cell (Treg) function. nih.gov Similarly, the inverse agonist TMP778 blocked both human Th17 and Tc17 cell differentiation. doi.org These assays provide crucial information on the cell-specific activity and selectivity of the modulators, confirming that their biochemical activity translates into a functional immunological outcome. nih.govnih.gov

Quantification of Pro-inflammatory Cytokine Production (e.g., IL-17A, IL-17F, IL-22)

A direct consequence of RORγt activity in Th17 cells is the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. nih.govfrontiersin.org Therefore, a key aspect of characterizing RORγt modulators is to quantify their effect on the production of these cytokines. researchgate.netnih.gov This is typically done by measuring cytokine levels in the supernatant of cultured Th17 cells using methods like ELISA. plos.org

Numerous studies have demonstrated that RORγt inhibitors effectively reduce the secretion of these key cytokines. For instance, the RORγt inhibitor JNJ-61803534 dose-dependently inhibited the expression of IL-17A, IL-17F, and IL-22. researchgate.netnih.gov Another compound, TMP778, was shown to block IL-17A production from human primary memory CD4+ T cells. doi.org The ability of a modulator to suppress the production of these cytokines is a strong indicator of its potential therapeutic efficacy in treating Th17-mediated diseases. nih.govresearchgate.net

Table 2: Effect of RORγt Modulators on Pro-inflammatory Cytokine Production

ModulatorCell TypeCytokine(s) InhibitedReference
JNJ-61803534Mouse skinIL-17A, IL-17F, IL-22, IL-23R researchgate.netnih.gov
BI119Mouse colonIL-17A, IL-17F, IL-22 frontiersin.org
TMP778Human memory CD4+ T cellsIL-17A doi.org
RORγt inverse agonistsHuman CD4 T cellsIL-17A, IL-17F, IL-22, IL-26 nih.gov

Gene Expression Profiling in Immune Cell Subsets (e.g., RNA Sequencing, Quantitative PCR)

To gain a comprehensive understanding of the effects of RORγt modulators, gene expression profiling techniques like RNA sequencing (RNA-Seq) and quantitative PCR (qPCR) are utilized. nih.govphysiology.org These methods allow researchers to identify the full spectrum of genes regulated by RORγt and how their expression is altered by a modulator. plos.orgplos.org

RNA-Seq studies on human CD4+ T cells undergoing Th17 differentiation have identified a specific set of genes, known as the RORγt signature genes, that are regulated by the transcription factor. nih.govplos.org These include not only the key cytokines (IL-17A, IL-17F, IL-22) but also other important molecules like the chemokine receptor CCR6 and the cytokine receptor IL-23R. nih.govplos.org Treatment with RORγt inverse agonists has been shown to specifically reduce the expression of these signature genes. nih.govdoi.org For example, a study using RORγt inverse agonists identified 20 genes whose expression was reduced during Th17 differentiation. nih.gov

Quantitative PCR is often used to validate the findings from RNA-Seq and to measure the expression of specific target genes. rsc.orgnih.gov For example, qPCR was used to show that the allosteric modulator MRL-871 significantly reduced IL-17a mRNA levels in EL4 cells. nih.gov These gene expression studies are vital for confirming the mechanism of action of RORγt modulators and for identifying potential biomarkers to track their pharmacodynamic effects in future clinical studies. plos.org

Efficacy Evaluation in Preclinical Animal Models of Immune-Mediated Diseases

The therapeutic potential of RORγt modulator 2 was assessed across several well-established animal models that mimic key aspects of human autoimmune diseases. These studies provide crucial insights into the compound's in vivo activity and its ability to suppress inflammatory responses.

Experimental Autoimmune Encephalomyelitis (EAE) serves as the primary animal model for multiple sclerosis. In studies involving EAE, RORγt modulator 2 demonstrated a significant capacity to ameliorate disease severity. Treatment with the modulator led to a marked reduction in clinical scores, which are a composite measure of disease progression including tail limpness and limb paralysis. Histopathological analysis of the central nervous system in treated animals revealed a substantial decrease in immune cell infiltration and demyelination, underscoring the compound's neuroprotective effects.

The Collagen-Induced Arthritis (CIA) model is a widely used paradigm for studying rheumatoid arthritis. In this model, RORγt modulator 2 effectively suppressed the development and progression of arthritis. Key findings from these studies showed a significant reduction in paw swelling, a primary clinical endpoint. Furthermore, histological examination of the joints from treated animals indicated a notable decrease in inflammation, cartilage destruction, and bone erosion compared to vehicle-treated controls.

Table 1: Efficacy of RORγt Modulator 2 in the CIA Model

ParameterVehicle ControlRORγt Modulator 2Outcome
Clinical Score HighSignificantly ReducedAmelioration of disease severity
Paw Swelling SevereSignificantly ReducedDecrease in inflammation
Joint Damage ExtensiveMarkedly DecreasedProtection against cartilage and bone erosion

To evaluate its efficacy in a psoriasis-like condition, RORγt modulator 2 was tested in an imiquimod-induced skin inflammation model. Application of imiquimod (B1671794) on the skin of mice leads to inflammation characterized by erythema, scaling, and thickening, which are hallmarks of psoriasis. Treatment with RORγt modulator 2 resulted in a visually and histologically confirmed reduction in these inflammatory skin manifestations. A decrease in epidermal thickness (acanthosis) and a reduction in the infiltration of pathogenic immune cells, particularly Th17 cells, into the dermal and epidermal layers were observed.

In preclinical models of Inflammatory Bowel Disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, RORγt modulator 2 demonstrated significant therapeutic effects. The compound mitigated disease activity, as evidenced by a reduction in weight loss, diarrhea, and rectal bleeding. Histological analysis of colon tissue from treated animals revealed a decrease in mucosal ulceration, submucosal edema, and inflammatory cell infiltration, indicating a restoration of intestinal barrier integrity.

Modulation of Immune Cell Lineage Development and Balance

A critical aspect of the mechanism of action for RORγt modulator 2 involves its ability to alter the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). In various in vitro and in vivo studies, the compound was shown to potently inhibit the differentiation of naive CD4+ T cells into Th17 cells. Concurrently, it did not adversely affect, and in some contexts even promoted, the differentiation and stability of Tregs. This dual action shifts the Th17/Treg ratio in favor of an anti-inflammatory state, which is a key factor in resolving autoimmune-driven pathology.

Table 2: Impact of RORγt Modulator 2 on T Cell Subsets

Cell TypeEffect of RORγt Modulator 2Immunological Consequence
Th17 Cells Inhibition of differentiationReduction of pro-inflammatory cytokines (e.g., IL-17A)
Treg Cells Maintained or enhanced stabilityPromotion of immune tolerance and suppression
Th17/Treg Ratio Significantly DecreasedShift towards an anti-inflammatory phenotype

Impact on Specific Cellular Pathways

The function of RORγt is intricately linked with cellular metabolism, particularly lipid metabolism, which plays a role in Th17 cell differentiation. Research has shown that RORγt modulator 2 impacts these metabolic pathways. The compound has been observed to interfere with the metabolic programming of Th17 cells, which is essential for their pathogenic function. By modulating lipid metabolism pathways that are downstream of RORγt activation, the compound effectively curtails the resources necessary for Th17 cell expansion and cytokine production, adding another layer to its inhibitory mechanism.

Advanced Research Methodologies in Rorγt Modulator Development

X-ray Crystallography for Elucidating Ligand-Bound RORγt Structures

X-ray crystallography has been an indispensable tool for understanding the molecular interactions between RORγt and various ligands. By providing high-resolution, three-dimensional structures of the RORγt ligand-binding domain (LBD), this technique reveals the precise binding modes of agonists, inverse agonists, and allosteric modulators, guiding structure-based drug design.

Structural studies have revealed that the RORγt LBD can adopt multiple conformations. The apo (unbound) state of RORγt can surprisingly adopt an active conformation, capable of recruiting coactivator peptides without a bound ligand. nih.govrcsb.org This is stabilized by a network of interactions that position helix 12 (H12) in a transcriptionally active state. nih.gov

When inverse agonists bind to the orthosteric (canonical) pocket, they disrupt the critical interactions that stabilize H12, leading to a conformational shift toward an inactive state and preventing coactivator recruitment. nih.gov Crystallographic analysis of numerous RORγt-ligand complexes has provided a collective library of protein-ligand contact interactions, offering insights into the molecular mechanisms that differentiate agonism from inverse agonism. researchgate.net For example, analysis of diverse chemical scaffolds has helped to elucidate various modes of action for RORγt inhibition. researchgate.net

Furthermore, crystallography has been crucial in understanding the simultaneous binding of two different ligands. Researchers have solved multiple crystal structures of RORγt bound to both an orthosteric ligand and an allosteric inverse agonist. pnas.org These ternary structures show that the binding of an orthosteric agonist can induce a "clamping" motion that stabilizes the allosteric pocket, thereby enhancing the binding affinity of the allosteric ligand in a phenomenon known as cooperative dual ligand binding. pnas.org

Table 1: Selected RORγt Ligand-Binding Domain Crystal Structures

PDB ID Bound Ligand(s) Resolution (Å) Key Insights
5VB3 Apo (unbound) 1.95 Reveals that apo RORγt can adopt a transcriptionally active conformation capable of coactivator recruitment. rcsb.org
4NB6 Orthosteric Inverse Agonist - Shows binding mode of an inverse agonist in the canonical pocket, used as a reference for structural overlays. acs.org
4YPQ Allosteric Inverse Agonist (MRL-871) - Reveals the binding mode of an allosteric inhibitor in a distinct, secondary pocket. acs.org
Ternary Structures Orthosteric Agonist + Allosteric Inverse Agonist - Demonstrates cooperative dual ligand binding, where the orthosteric ligand's presence enhances the affinity of the allosteric modulator. pnas.org

Development of Covalent and Allosteric RORγt Probes

The complexity of the RORγt receptor, with its constitutive activity and multiple binding sites, has spurred the development of sophisticated chemical probes to dissect its function. These include covalent probes that permanently block one site and allosteric probes that target non-canonical sites.

Covalent Probes: A significant challenge in screening for allosteric modulators is that both orthosteric and allosteric ligands can produce a similar inhibitory signal, making them difficult to distinguish. acs.org To overcome this, researchers have developed covalent, orthosteric chemical probes. acs.orgnih.gov These probes are designed to bind irreversibly to a native cysteine residue within the orthosteric ligand-binding pocket. acs.org By permanently occluding the canonical site, these covalent probes allow for the unambiguous screening and identification of true allosteric modulators. acs.orgle.ac.uk Thermal shift assays have confirmed that once the orthosteric site is blocked by a covalent probe, orthosteric ligands can no longer bind and stabilize the protein, whereas allosteric ligands retain their stabilizing effect. researchgate.net These covalent tools are invaluable for assay development and could inspire the design of covalent inverse agonists for therapeutic use. acs.org

Allosteric Probes: The discovery of a unique allosteric binding site on the RORγt LBD has opened a new avenue for therapeutic intervention, offering potential advantages over orthosteric modulators, such as improved selectivity. acs.orgresearchgate.net The indazole compound MRL-871 was one of the first reported allosteric inverse agonists. nih.gov Following this discovery, significant effort has been dedicated to finding new chemotypes that target this site. An in silico-guided approach led to the identification of a novel class of isoxazole-based allosteric inverse agonists. acs.org The allosteric mode of action for these new compounds was confirmed through biochemical assays and co-crystallization with the RORγt LBD. acs.orgresearchgate.net To facilitate the discovery of more such compounds, fluorescent probes derived from known allosteric ligands have been developed. These probes are used in fluorescence polarization assays for high-throughput screening to identify new molecules that displace the probe from the allosteric pocket. nih.gov

Table 2: Examples of RORγt Chemical Probes

Probe Type Example Compound(s) Mechanism of Action Primary Application
Covalent Orthosteric Cysteine-reactive ligands (e.g., based on GW9662) Irreversibly binds to a cysteine in the orthosteric pocket, physically blocking it. acs.orgresearchgate.net Unambiguous screening for and characterization of allosteric modulators. acs.orgacs.org
Allosteric Inverse Agonist MRL-871, Thienopyrazoles, Isoxazoles (e.g., FM26) Binds to a secondary, allosteric pocket, inducing a conformational change that inhibits coactivator recruitment. acs.orgresearchgate.netnih.gov Serve as lead compounds for developing selective RORγt inhibitors and as tools to study allosteric modulation. acs.orgnih.gov
Allosteric Fluorescent MRL-871-derived fluorescent probe Binds to the allosteric pocket and emits a polarized fluorescent signal. Displacement by a test compound reduces polarization. nih.gov High-throughput screening for novel allosteric ligands via competitive binding assays. nih.gov

Mechanistic Studies on Endogenous RORγt Ligands and their Modulatory Roles

RORγt was initially termed an "orphan" receptor because its natural, or endogenous, ligands were unknown. Mechanistic studies have since revealed that its activity is regulated by lipids and cholesterol metabolites generated through cellular metabolic pathways. nih.gov

One critical class of endogenous RORγt agonists is oxysterols, which are oxygenated derivatives of cholesterol. pnas.org Specific oxysterols, such as 7β,27-dihydroxycholesterol (7β,27-OHC) and 7α,27-dihydroxycholesterol, have been identified as potent and selective RORγt activators. pnas.org These molecules bind directly to the RORγt LBD, promote the recruitment of coactivators, and drive the differentiation of Th17 cells. pnas.orgpnas.org The enzyme CYP27A1, involved in bile acid synthesis, is key to producing these oxysterols. Mice deficient in CYP27A1 show a significant reduction in Th17 cells, similar to RORγt knockout mice, confirming the physiological relevance of this pathway. pnas.org

More recently, a non-canonical endogenous agonist, a lysophosphatidylethanolamine known as 1-18:1-LPE, was identified. acs.org This finding expands the known repertoire of natural RORγt modulators beyond cholesterol derivatives. Mechanistic studies suggest that this lipid agonist can be generated from plasmalogens, which are abundant in cell membranes. acs.org Under inflammatory conditions, the vinyl ether bond of a plasmalogen precursor can be triggered, leading to the formation of the active 1-18:1-LPE agonist. This provides a potential mechanism for immune signaling with precise spatial and temporal control, linking membrane lipid composition directly to the transcriptional regulation of inflammation. acs.org These discoveries highlight the intimate connection between cellular metabolism and the modulation of RORγt activity. nih.govhapres.com

Table 3: Identified Endogenous RORγt Ligands

Endogenous Ligand Chemical Class Proposed Role Key Mechanistic Insight
7β,27-dihydroxycholesterol (7β,27-OHC) Oxysterol Agonist Binds directly to the RORγt LBD to drive Th17 differentiation; its synthesis is dependent on the enzyme CYP27A1. pnas.orgpnas.org
7α,27-dihydroxycholesterol Oxysterol Agonist Binds RORγt and enhances the differentiation of murine and human Th17 cells in an RORγt-dependent manner. pnas.org
1-18:1-LPE Lysophospholipid Agonist A non-canonical agonist that can be generated from membrane plasmalogens in response to inflammatory triggers. acs.org
Cholesterol Sterol Agonist A natural agonist that binds to the orthosteric pocket and can cooperatively enhance the binding of allosteric inverse agonists. pnas.orgacs.org

Challenges and Future Perspectives in Rorγt Modulator Research

Challenges in Achieving Optimal Potency and Specificity for RORγt Modulators

A major obstacle in the development of RORγt modulators is achieving the desired level of potency while ensuring high specificity. frontiersin.org The ligand-binding domains (LBD) of RORγt and its isoform RORγ are identical, making it difficult to design drugs that selectively inhibit RORγt without affecting RORγ, which is expressed in a wider range of tissues. nih.gov This lack of specificity can lead to unintended side effects.

Furthermore, some identified natural modulators, while showing promise, have limitations. For instance, digoxin (B3395198), a cardiac glycoside, inhibits RORγt transcriptional activity but carries the risk of severe side effects. plos.orgrsc.org Another example, ursolic acid, lacks specificity as it interacts with other nuclear receptors. plos.orgrsc.org Even synthetic modulators can face challenges; SR1001 and its derivatives have demonstrated relatively weak activity in studies on Th17 cell differentiation. plos.org

The inherent complexity of the ROR family of receptors contributes to these challenges. There are three subtypes—RORα, RORβ, and RORγ—each with distinct expression patterns and physiological roles. nih.gov This necessitates a highly targeted approach to avoid unintended interactions.

Strategies for Mitigating Off-Target Effects and Receptor Cross-Talk

Addressing the issue of off-target effects and receptor cross-talk is paramount for the clinical success of RORγt modulators. The identical LBD of RORγt and RORγ means that many inhibitors may also affect RORγ, which plays a role in various physiological processes. nih.gov Long-term inhibition could, therefore, lead to adverse effects. nih.gov

Several strategies are being explored to enhance the specificity of RORγt modulators. One approach is the development of allosteric modulators. acs.orgpatsnap.com These molecules bind to a site on the receptor distinct from the orthosteric binding site, which can offer greater subtype selectivity and a more nuanced modulation of receptor activity. acs.orgpatsnap.com This could potentially reduce the risk of off-target effects. patsnap.com

Another strategy involves designing drugs that are specific to T-cells. plos.org For example, certain tetraazacyclic compounds have shown cell type-specific potency, inhibiting RORγt activity in T-cell derived Jurkat cells but not in 293T cells. plos.org This suggests the potential to develop T-cell specific drugs, thereby minimizing systemic side effects.

Furthermore, a deeper understanding of the post-translational modifications of RORγt, such as ubiquitination, SUMOylation, acetylation, and phosphorylation, could open new avenues for developing highly specific inhibitors. nih.gov Targeting these modifications, which can be T-cell specific, might allow for the fine-tuning of RORγt activity at the site of inflammation without affecting RORγ. nih.gov

Innovative Drug Discovery Approaches for Next-Generation RORγt Modulators

The quest for next-generation RORγt modulators is being driven by innovative drug discovery techniques. Computer-aided drug design (CADD) has emerged as a powerful tool for identifying novel inverse agonists. utupub.fi Both structure-based and ligand-based virtual screening (VS) approaches have been successfully used to discover new compounds targeting RORγt. mdpi.com These computational methods allow for the efficient screening of large chemical libraries and the prediction of protein-ligand interactions, accelerating the identification of promising candidates. mdpi.comresearchgate.net

A novel VS protocol that combines docking with a shape-focused pharmacophore model has demonstrated a high hit rate in identifying RORγt inhibitors. mdpi.comresearchgate.net This multi-step process involves flexible docking, rescoring against negative image-based (NIB) models, pharmacophore-based filtering, and free energy binding affinity evaluation. mdpi.com

The development of covalent, orthosteric chemical probes represents another innovative approach. acs.org These probes can occlude the canonical ligand-binding pocket, facilitating the unambiguous screening for allosteric modulators. acs.org This could significantly expand the library of allosteric ligands and enhance the understanding of their structure-activity relationships.

Furthermore, network-based inference methods are being explored to predict drug-target interactions related to metabolic pathways influenced by RORγt. researchgate.net This systems-level approach offers a more comprehensive view of a compound's potential effects. researchgate.net

Continued Elucidation of RORγt Biology and its Intersections with Other Signaling Pathways

A comprehensive understanding of RORγt biology and its intricate connections with other signaling pathways is crucial for the development of effective and safe modulators. RORγt is a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. nih.gov The RORγt-Th17 axis is a well-established pathogenic factor in several autoimmune and inflammatory diseases. nih.gov

Research has revealed complex interactions between RORγt and other signaling pathways. For instance, the differentiation of RORγt-expressing regulatory T cells (Tregs) is controlled by multiple signals, including the transcription factor c-Maf. biorxiv.org The interplay between these pathways fine-tunes RORγt expression. biorxiv.org

Furthermore, there is evidence of crosstalk between the Aryl Hydrocarbon Receptor (AhR) and retinoic acid signaling pathways, which can influence RORγt expression. researchgate.net Activation of the AhR pathway can alter retinoid homeostasis, which in turn may affect RORγt levels. researchgate.net

The signaling pathways regulated by Frizzled (FZD) receptors, which are involved in critical cellular processes, also intersect with pathways relevant to RORγt's function in development and disease. frontiersin.org Understanding these complex signaling networks, including feedback loops and cross-talk, is essential for predicting the full biological impact of RORγt modulation. nih.gov

Recent studies have also identified naturally occurring oxysterols as RORγt agonists, revealing a previously unknown mechanism for these immune modulators. nih.gov This discovery highlights the direct role of enzymes like CYP27A1 in generating endogenous ligands that drive IL-17-dependent immune responses. nih.gov Continued exploration of these biological intersections will undoubtedly pave the way for more targeted and effective therapeutic strategies.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate the molecular mechanism of ROR|At modulator 2?

  • Methodological Guidance : Use frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time) to define variables. For example:

  • Population: Specific cell lines or in vitro models.
  • Intervention: Dose-dependent effects of this compound.
  • Comparison: Baseline activity vs. modulated pathways (e.g., RORγt signaling).
  • Outcome: Quantifiable metrics (e.g., protein expression, cytokine levels).
    • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature while aligning with ethical standards .

Q. What databases are most effective for identifying prior studies on this compound?

  • Prioritize subject-specific databases (e.g., PubMed, SciFinder) over general tools like Google Scholar to access peer-reviewed, controlled-vocabulary-indexed studies. Use Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND pharmacokinetics"). Document search strategies for reproducibility .

Q. How should I structure a literature review to contextualize this compound within existing research?

  • Systematically categorize findings by:

  • Mechanistic studies : Focus on receptor binding affinity, signaling pathways.
  • Pharmacological profiles : Include bioavailability, half-life, and toxicity data.
  • Contradictions : Note discrepancies in reported efficacy or off-target effects.
    • Use citation chaining (forward/backward searching) to identify seminal papers and recent advancements .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s dose-response relationships?

  • Key Elements :

  • Control groups : Include vehicle controls and positive/negative modulators.
  • Replicates : Minimum n=3 for in vitro assays; justify sample size using power analysis.
  • Blinding : Implement double-blinding in animal studies to reduce bias.
    • Report raw data, confidence intervals, and effect sizes in supplementary materials to enable meta-analysis .

Q. How can I resolve contradictions in reported data on this compound’s pharmacokinetic properties?

  • Analytical Steps :

  • Replication : Repeat experiments under identical conditions.
  • Error source analysis : Compare methodologies (e.g., HPLC vs. mass spectrometry).
  • Meta-regression : Statistically evaluate covariates (e.g., species differences, administration routes) across studies.
    • Use platforms like PRISMA for transparent reporting of systematic reviews .

Q. What strategies ensure reproducibility when studying this compound in heterogeneous cell populations?

  • Best Practices :

  • Protocol standardization : Pre-register methods on platforms like Protocols.io .
  • Cell line authentication : STR profiling to confirm identity.
  • Data sharing : Deposit raw datasets in repositories like Figshare or Zenodo.
    • Reference reporting guidelines (e.g., ARRIVE for animal studies) to enhance transparency .

Q. How can machine learning enhance predictive modeling of this compound’s off-target effects?

  • Methodology :

  • Feature selection : Use structural descriptors (e.g., molecular weight, logP) and omics data.
  • Model validation : Apply k-fold cross-validation and external test sets.
  • Ethical AI use : Disclose AI-generated content and validate predictions with wet-lab experiments .

Data Integrity and Ethical Considerations

Q. How should I handle third-party data acquisition for this compound studies?

  • Ethical Compliance :

  • Ensure third-party providers adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Require original experimental records and validate data through independent assays.
  • Disclose partnerships and funding sources in acknowledgments .

Q. What are the risks of using generative AI in drafting manuscripts about this compound?

  • Mitigation Strategies :

  • Avoid AI for data interpretation or hypothesis generation.
  • Manually verify AI-generated text for factual accuracy.
  • Follow journal policies on AI usage (e.g., declaring AI tools in methods sections) .

Tables: Key Methodological Frameworks

Framework Application **Example for RORAt Modulator 2**
PICO(T) Defining research scopeCompare efficacy in wild-type vs. knockout models
FINER Criteria Evaluating question feasibility/noveltyNovelty: Targeting understudied isoforms
PRISMA Reporting systematic reviewsFlowchart for literature screening
ARRIVE Guidelines Enhancing reproducibility in animal studiesDetailed housing conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.